Sodium dibutyldithiocarbamate

Overview

Description

Sodium dibutyldithiocarbamate (SDDTC) is a chemical compound used in a variety of scientific research, including biochemical and physiological studies. It is a dithiocarbamate salt, composed of two butyl groups linked to a dithiocarbamate anion. It is a colorless, odorless, and slightly hygroscopic crystalline solid with a melting point of 97 °C. It is soluble in water and organic solvents such as alcohols and ethers. SDDTC is used as a reagent in organic synthesis, a catalyst for various reactions, and a ligand for metal complexes. It has also been used in the preparation of polymers and for the preparation of metal-containing compounds.

Scientific Research Applications

Pharmaceutical Applications : Sodium dibutyldithiocarbamate derivatives have been studied for their potential in treating various medical conditions. For example, Sodium 4-phenylbutyrate (Buphenyl, 4PBA), a derivative, has been used in clinical trials for cystic fibrosis patients, showing potential in inducing epithelial CFTR function in vivo (Rubenstein & Zeitlin, 1998). Additionally, Sodium hydroxybutyrate, another derivative, has been used in the treatment of narcolepsy, improving nocturnal sleep and reducing initial emotional tension (Iakhno Nn & Murmazaev Ms, 1985).

Chemical Synthesis : this compound itself has been used in the synthesis of other compounds. For example, it has been utilized in the synthesis of Molybdenum dibutyldithiocarbamate (MoDTC), a lubricating oil additive (L. Xin-liang, 2002).

Agricultural Applications : In agriculture, sodium dimethyldithiocarbamate, a related compound, has been studied for its effect on water uptake, transpiration, and stomatal opening in plants (G. Thorn & W. H. Minshall, 1964).

Ecotoxicity and Environmental Impact : The compound's impact on the environment has also been a subject of study. For instance, its ecotoxicity and the effects of its metal chelates have been evaluated using the model organism Caenorhabditis elegans (Yitian Wang et al., 2020).

Medical Research : this compound derivatives have been investigated for their potential anticancer effects, such as Sodium butyrate's role in inhibiting the growth of hepatocellular carcinoma cells (Honggang Wang et al., 2013).

Analytical Chemistry : The compound has also been used in spectrophotometric determination methods, aiding in the detection of other dithiocarbamates (A. Malik & A. Rao, 1990).

Treatment of Poisoning : Sodium diethyldithiocarbamate, another derivative, has been used in treating nickel carbonyl poisoning, demonstrating its role in medical toxicology (Sunderman Fw, 1990).

Energy Storage : Research on Sodium and Sodium-Ion batteries over the last 50 years has included the use of sodium-based compounds, highlighting the role of sodium in energy storage technologies (C. Delmas, 2018).

Mechanism of Action

Target of Action

Sodium dibutyldithiocarbamate (SDDC) primarily targets metals within biological systems . It has a strong metal binding capacity, interacting with metals such as copper (Cu II), iron (Fe II and Fe III), cobalt (Co II), manganese (Mn II), nickel (Ni II), and lead (Pb II) . These metals are often integral parts of enzymes, and their binding can inhibit enzyme activity .

Mode of Action

The mode of action of SDDC involves its strong metal binding capacity . By binding to metals, SDDC acts as an enzyme inhibitor . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition can disrupt normal cellular processes, leading to various effects depending on the specific enzymes and pathways involved.

Biochemical Pathways

It is known that dithiocarbamates, the class of compounds to which sddc belongs, can inhibit enzymes by binding to their metal cofactors . This can disrupt a wide range of biochemical pathways, potentially leading to various downstream effects.

Pharmacokinetics

It is known that sddc is a metabolite of disulfiram, a drug used in the treatment of chronic arsenic poisoning As such, it may share some pharmacokinetic properties with disulfiram

Result of Action

The molecular and cellular effects of SDDC’s action can vary widely depending on the specific enzymes and pathways affected. For example, SDDC has been found to inhibit the nephrotoxicity induced by cisplatin in mice . It also has the potential to modulate neurotransmitters

Action Environment

The action, efficacy, and stability of SDDC can be influenced by various environmental factors. For example, the presence of certain metals in the environment can affect SDDC’s ability to bind to and inhibit enzymes Additionally, factors such as pH and temperature can potentially influence the stability and activity of SDDC

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium dibutyldithiocarbamate involves the reaction of Carbon disulfide with Sodium hydroxide to form Sodium dithiocarbonate, which is then reacted with Butyl alcohol and Sodium hydroxide to form Sodium dibutyldithiocarbamate.", "Starting Materials": [ "Carbon disulfide", "Sodium hydroxide", "Butyl alcohol" ], "Reaction": [ "Step 1: Carbon disulfide is added to a solution of Sodium hydroxide and heated under reflux to form Sodium dithiocarbonate.", "Step 2: Butyl alcohol and Sodium hydroxide are added to the reaction mixture and heated under reflux to form Sodium dibutyldithiocarbamate.", "Step 3: The product is isolated by filtration and washed with water to remove any impurities." ] } | |

CAS RN |

136-30-1 |

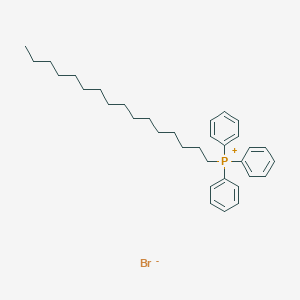

Molecular Formula |

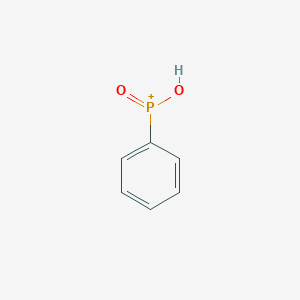

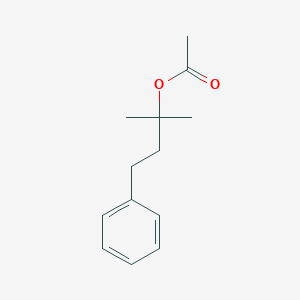

C9H19NS2.Na C9H19NNaS2 |

Molecular Weight |

228.4 g/mol |

IUPAC Name |

sodium;N,N-dibutylcarbamodithioate |

InChI |

InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12); |

InChI Key |

DQUKJTRRFYJQAS-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCN(CCCC)C(=S)[S-].[Na+] |

SMILES |

CCCCN(CCCC)C(=S)[S-].[Na+] |

Canonical SMILES |

CCCCN(CCCC)C(=S)S.[Na] |

Other CAS RN |

136-30-1 |

physical_description |

Liquid |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Sodium Dibutyldithiocarbamate in elastomeric polyisoprene production?

A1: this compound (SBUD) is listed as a potential component in an accelerator composition for elastomeric polyisoprene production []. While the provided abstract does not elaborate on the specific role of SBUD within the composition, it suggests that SBUD, along with other dithiocarbamates, thiazoles, and guanidines, contributes to the acceleration of the vulcanization process. Vulcanization is crucial for transforming raw rubber into durable materials with desirable properties like elasticity and strength.

Q2: Does the research mention any potential advantages or disadvantages of using this compound in this specific application compared to other similar compounds?

A2: Unfortunately, the provided abstract does not delve into the specific advantages or disadvantages of using SBUD compared to other compounds within the accelerator composition []. Further research and comparative studies would be needed to elucidate the unique contributions and potential drawbacks of SBUD in elastomeric polyisoprene production. Factors like vulcanization rate, crosslinking efficiency, and impact on the final material properties would be essential considerations for such a comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)